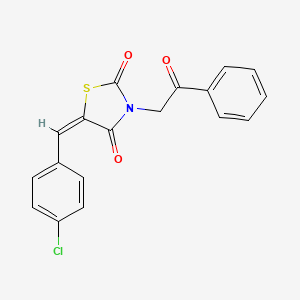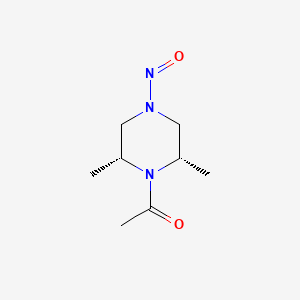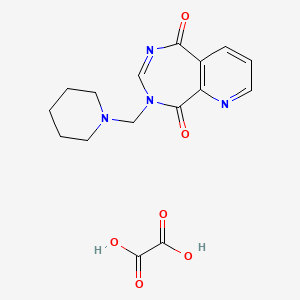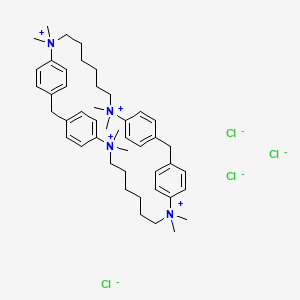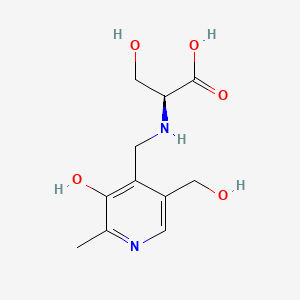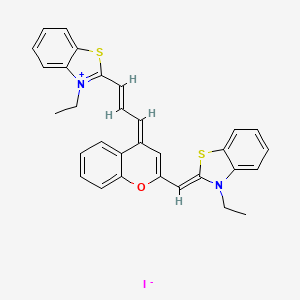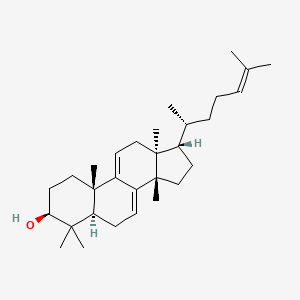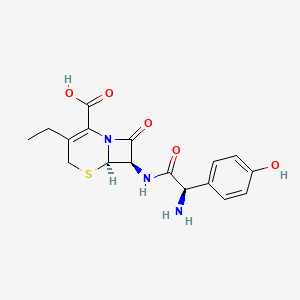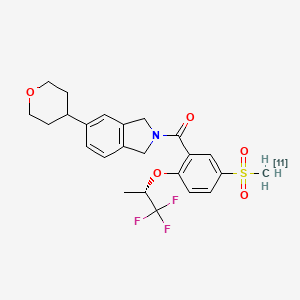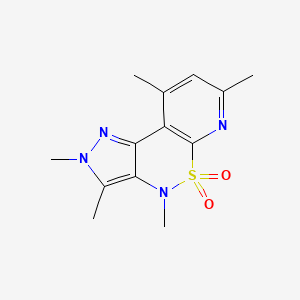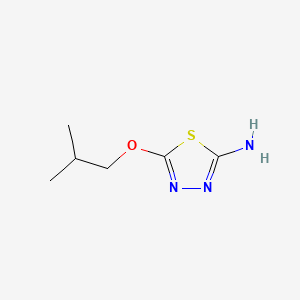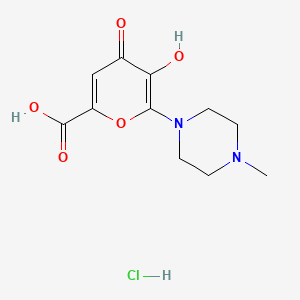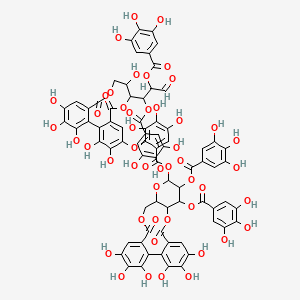
Isorugosin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorugosin E is a dimeric hydrolyzable tannin, a type of polyphenolic compound, found in the leaves of Liquidambar formosana, a tree indigenous to the southern part of China and planted on roadsides in Japan . This compound belongs to the ellagitannin family and is known for its complex structure and significant biological activities.
Vorbereitungsmethoden
The synthesis of isorugosin E involves multiple steps, including esterification and biaryl coupling reactions. One of the synthetic routes includes the esterification between optically active valoneic acid and glucose derivatives . The key steps in the synthesis involve:
Esterification: Formation of ester bonds between valoneic acid and glucose derivatives.
Biaryl Coupling: Intramolecular biaryl coupling reaction facilitated by palladium catalysts.
Analyse Chemischer Reaktionen
Isorugosin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isorugosin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of ellagitannins.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential anti-HIV, antitumor, and enzyme inhibitory activities.
Wirkmechanismus
The mechanism of action of isorugosin E involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Isorugosin E is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Isorugosin B: Another dimeric ellagitannin with similar biological activities.
Rugosin E: A regioisomer of this compound with slight structural differences.
Rugosin G: A trimeric ellagitannin with a more complex structure.
These compounds share similar properties but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
135436-51-0 |
|---|---|
Molekularformel |
C75H54O48 |
Molekulargewicht |
1723.2 g/mol |
IUPAC-Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[3,4,11,17,18,19-hexahydroxy-8,14-dioxo-10-[3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-70(108)21-9-34(85)51(95)56(100)43(21)45-24(73(111)118-61)13-39(54(98)58(45)102)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-71(109)22-10-35(86)50(94)55(99)42(22)44-23(72(110)120-63)11-36(87)52(96)57(44)101/h1-14,38,40-41,61-65,75,77-103H,15-16H2 |
InChI-Schlüssel |
DKYBOMBXUDTZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


